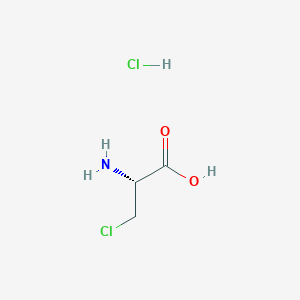

3-Chloro-L-alanine Hydrochloride

Übersicht

Beschreibung

Beta-Chlor-L-Alanin-Hydrochlorid: ist ein synthetisches Aminosäurederivat mit der chemischen Formel C3H6ClNO2·HCl. Es ist bekannt für seine Rolle als Inhibitor der Alanin-Aminotransferase, einem Enzym, das am Aminosäurestoffwechsel beteiligt ist. Diese Verbindung hat bedeutende Anwendungen in der biochemischen Forschung und wird verwendet, um Enzymmechanismen und Proteinsynthese zu untersuchen.

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-L-alanine Hydrochloride is the enzyme L-alanine aminotransferase (ALAT) . This enzyme plays a crucial role in the metabolism of the amino acid alanine, which is involved in various physiological processes such as protein synthesis and energy production.

Mode of Action

This compound acts as an inhibitor of L-alanine aminotransferase . By binding to this enzyme, it prevents the conversion of L-alanine, thereby inhibiting L-alanine production. This results in an impairment of D-glucose uptake of cells .

Biochemical Pathways

The inhibition of L-alanine aminotransferase by this compound affects the alanine, glucose, and pyruvate metabolic pathways. Alanine is a key amino acid that is used in the body to process the products of glucose breakdown and protein synthesis. By inhibiting the production of L-alanine, this compound disrupts these metabolic pathways, leading to a decrease in energy production and protein synthesis .

Result of Action

The inhibition of L-alanine aminotransferase by this compound leads to a suppression of tumor progression in lung carcinoma . This is likely due to the compound’s impact on energy production and protein synthesis, which are critical for cell growth and proliferation.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as other drugs or metabolites, could potentially interact with this compound and alter its effects

Biochemische Analyse

Biochemical Properties

3-Chloro-L-alanine Hydrochloride is recognized for its role in biochemical reactions. It is known to be an inhibitor of the enzyme alanine aminotransferase (ALAT) . This interaction with ALAT can lead to the suppression of tumor progression in lung carcinoma .

Cellular Effects

The effects of this compound on cells are significant. It inhibits L-alanine production and impairs D-glucose uptake of LLC1 Lewis lung carcinoma cells . This impact on cell function can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with the enzyme ALAT, inhibiting its function . This interaction can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interaction with the enzyme ALAT

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Beta-Chlor-L-Alanin-Hydrochlorid kann durch Chlorierung von L-Alanin synthetisiert werden. Der Prozess beinhaltet die Reaktion von L-Alanin mit Thionylchlorid (SOCl2) unter kontrollierten Bedingungen, um das Chloratom an der Beta-Position einzuführen. Die Reaktion wird typischerweise in einem inerten Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu vermeiden.

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von Beta-Chlor-L-Alanin-Hydrochlorid nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Kristallisation und Umkristallisation gereinigt, um die gewünschte Qualität zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen:

Substitutionsreaktionen: Beta-Chlor-L-Alanin-Hydrochlorid kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile wie Hydroxidionen, Amine oder Thiole ersetzt wird.

Oxidationsreaktionen: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu entsprechenden Oxoderivaten oxidiert werden.

Reduktionsreaktionen: Die Reduktion von Beta-Chlor-L-Alanin-Hydrochlorid kann mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, um den entsprechenden Aminoalkohol zu erhalten.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriumhydroxid, Ammoniak oder Thiole in wässrigen oder alkoholischen Lösungsmitteln.

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Hauptprodukte, die gebildet werden:

Substitution: Beta-Hydroxy-L-Alanin, Beta-Amino-L-Alanin oder Beta-Thio-L-Alanin.

Oxidation: Beta-Oxo-L-Alanin.

Reduktion: Beta-Aminoalkohol-Derivate.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Beta-Chloro-L-alanine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction of beta-Chloro-L-alanine hydrochloride can be achieved using reducing agents such as sodium borohydride to yield the corresponding amino alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solvents.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Substitution: Beta-hydroxy-L-alanine, beta-amino-L-alanine, or beta-thio-L-alanine.

Oxidation: Beta-oxo-L-alanine.

Reduction: Beta-amino alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Beta-Chlor-L-Alanin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Substrat in enzymatischen Reaktionen verwendet, um die Enzymkinematik und -mechanismen zu untersuchen.

Biologie: Die Verbindung wird zur Hemmung der Alanin-Aminotransferase eingesetzt, um Stoffwechselwege und Enzymfunktionen zu untersuchen.

Wirkmechanismus

Beta-Chlor-L-Alanin-Hydrochlorid übt seine Wirkungen hauptsächlich durch Hemmung der Alanin-Aminotransferase (ALAT) aus. Die Hemmung von ALAT stört den Transaminierungsprozess, was zu einer Verringerung der Produktion von Pyruvat und Glutamat führt. Diese Hemmung wurde mit der Unterdrückung des Tumorwachstums beim Lungenkarzinom in Verbindung gebracht . Die Verbindung interagiert mit dem aktiven Zentrum von ALAT und verhindert, dass das Enzym den Transfer von Aminogruppen katalysiert.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Beta-Chlor-D-Alanin-Hydrochlorid: Ein Enantiomer von Beta-Chlor-L-Alanin-Hydrochlorid mit ähnlichen inhibitorischen Wirkungen auf die Alanin-Aminotransferase.

L-Cycloserin: Ein weiteres Aminosäurederivat, das Alanin-Racemase hemmt und zur Behandlung von Tuberkulose eingesetzt wird.

3-Chlor-L-Alanin-15N: Ein markiertes Isotop von Beta-Chlor-L-Alanin, das in Tracerstudien und Stoffwechselforschung verwendet wird.

Eindeutigkeit: Beta-Chlor-L-Alanin-Hydrochlorid ist aufgrund seiner spezifischen Hemmung der Alanin-Aminotransferase einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung des Aminosäurestoffwechsels und der Enzymfunktionen macht. Seine Fähigkeit, das Tumorwachstum beim Lungenkarzinom zu unterdrücken, unterstreicht seine potenziellen therapeutischen Anwendungen .

Eigenschaften

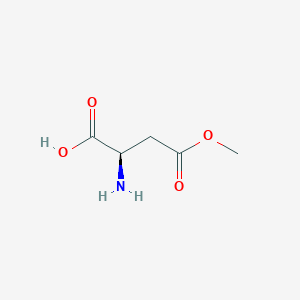

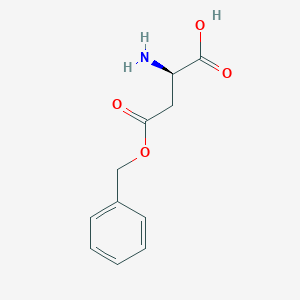

IUPAC Name |

(2R)-2-amino-3-chloropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENJPSDBNBGIEL-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017432 | |

| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51887-89-9 | |

| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-carboxy-2-chloroethanaminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

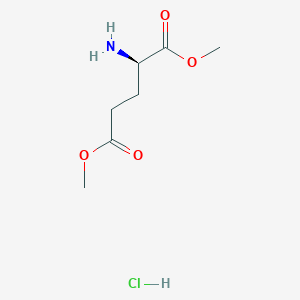

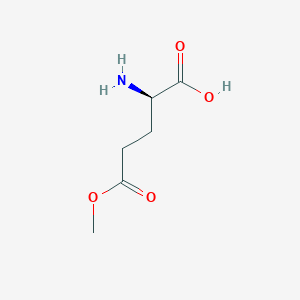

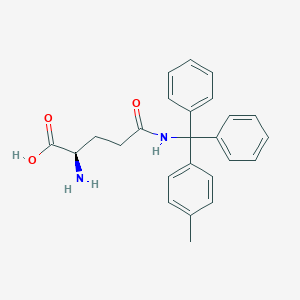

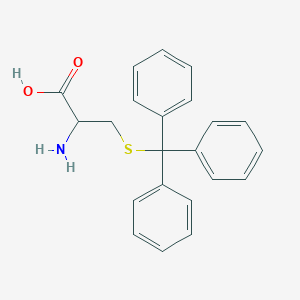

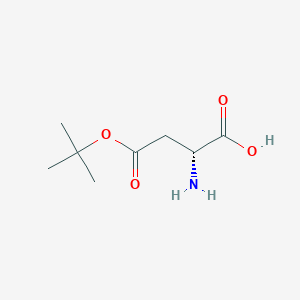

Feasible Synthetic Routes

Q1: What is the main application of 3-Chloro-L-alanine Hydrochloride highlighted in the provided research?

A1: The research primarily focuses on the use of this compound as a synthetic building block. Specifically, it serves as a crucial intermediate in the synthesis of L-selenocystine. [] This is achieved through a seleno-reaction under alkaline conditions, highlighting its reactivity and importance in producing this biologically relevant seleno-amino acid. []

Q2: Besides its use in L-selenocystine synthesis, is this compound involved in other chemical reactions relevant to natural product synthesis?

A2: Yes, while not directly discussed in the context of L-selenocystine production, this compound plays a role in synthesizing other naturally occurring compounds. For instance, it acts as a reagent in the synthesis of trans-S-1-propenyl-L-cysteine, a precursor to flavor compounds found in onions (Allium cepa). [] This synthesis involves a reductive cleavage of the carbon-sulfur bond in a vinylsulfide compound, followed by alkylation with this compound. [] This example further demonstrates the versatility of this compound in constructing diverse, biologically relevant molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.